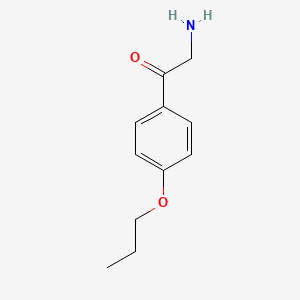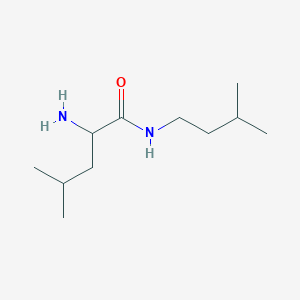![molecular formula C7H3Cl2NS B13657955 3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)
3,6-Dichlorothieno[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichlorothieno[3,2-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structureThe compound’s molecular formula is C₇H₃Cl₂NS, and it has a molecular weight of 204.08 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichlorothieno[3,2-c]pyridine typically involves the chlorination of thieno[3,2-c]pyridine. One common method includes the reaction of thieno[3,2-c]pyridine with phosphorus oxychloride (POCl₃) under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can improve the sustainability of the industrial synthesis .
化学反应分析
Types of Reactions
3,6-Dichlorothieno[3,2-c]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted thieno[3,2-c]pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or amine derivatives.
科学研究应用
3,6-Dichlorothieno[3,2-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 3,6-Dichlorothieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
- 2-Chlorothieno[3,2-c]pyridine
- 4-Chlorothieno[3,2-c]pyridine
- 2,4-Dichlorothieno[3,2-c]pyridine
Uniqueness
3,6-Dichlorothieno[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at the 3 and 6 positions can enhance its electrophilicity, making it more reactive towards nucleophiles. Additionally, the compound’s unique structure can lead to distinct interactions with biological targets, potentially resulting in novel therapeutic effects .
属性
分子式 |
C7H3Cl2NS |
|---|---|
分子量 |
204.08 g/mol |
IUPAC 名称 |
3,6-dichlorothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl2NS/c8-5-3-11-6-1-7(9)10-2-4(5)6/h1-3H |
InChI 键 |
FPXVSYCCDQWHDF-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CN=C1Cl)C(=CS2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)

![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)




